molecular formula C26H29N3O3S B2888393 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE CAS No. 895646-34-1

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B2888393
CAS No.: 895646-34-1
M. Wt: 463.6
InChI Key: WBHUKSSTPPVPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that combines chromeno, pyrimidin, and acetamide moieties

Scientific Research Applications

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

Thieno[2,3-d]pyrimidine derivatives are known to inhibit PI3K, a lipid kinase involved in cancer progression . They maintain the common pharmacophoric features of several potent PI3K inhibitors .

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promise as anti-PI3K agents, particularly in the field of cancer research . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidin Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidin core.

    Introduction of the 4-Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group:

    Formation of the N,N-Diethylacetamide Moiety: This is typically achieved through acylation reactions using diethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromeno[2,3-d]pyrimidin core can be reduced under specific conditions.

    Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chromeno[2,3-d]pyrimidin derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
  • 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIMETHYLACETAMIDE

Uniqueness

The uniqueness of 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE lies in its specific combination of functional groups and its potential biological activity. The presence of the ethoxyphenyl and sulfanyl groups, along with the chromeno[2,3-d]pyrimidin core, provides a unique scaffold for drug development and other applications.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-5-29(6-2)23(30)16-33-26-21-15-19-14-17(4)8-13-22(19)32-25(21)27-24(28-26)18-9-11-20(12-10-18)31-7-3/h8-14H,5-7,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHUKSSTPPVPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.